Optimizing BAZ2-ICR Concentration for Your Experiments: A Technical Guide

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Compound of Interest		
Compound Name:	BAZ2-ICR	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **BAZ2-ICR**, a potent and selective inhibitor of BAZ2A and BAZ2B bromodomains. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure optimal results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAZ2-ICR?

A1: **BAZ2-ICR** is a potent and selective antagonist of the BAZ2A and BAZ2B bromodomains. [1][2] It functions by binding to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histones and other proteins.[3] This inhibition disrupts the chromatin remodeling processes regulated by BAZ2A and BAZ2B, which play crucial roles in the regulation of non-coding RNAs and the maintenance of heterochromatic structures.[4][5]

Q2: What is the recommended concentration range for **BAZ2-ICR** in cellular assays?

A2: The recommended concentration for cellular use typically ranges from 500 nM to 1 μ M.[2] A commonly effective concentration observed in cellular assays, such as the Fluorescence Recovery After Photobleaching (FRAP) assay, is 1 μ M.[1][6][7][8][9]

Q3: What are the known IC50 and Kd values for **BAZ2-ICR**?



A3: **BAZ2-ICR** exhibits potent inhibition of both BAZ2A and BAZ2B. The half-maximal inhibitory concentrations (IC50) are approximately 130 nM for BAZ2A and 180 nM for BAZ2B.[1][6][10] [11] The dissociation constants (Kd) have been determined to be around 109 nM for BAZ2A and 170 nM for BAZ2B.[1][6][10][11]

Q4: How selective is **BAZ2-ICR**? Are there any known off-targets?

A4: **BAZ2-ICR** is a highly selective inhibitor. It displays over 100-fold selectivity for BAZ2A/B over most other bromodomains.[1][2][6] Its most significant off-target is CECR2, for which it shows a 10- to 15-fold selectivity.[1][2][3] In a broader screening against 55 receptors and ion channels, **BAZ2-ICR** showed a clean off-target profile.[4][7] Importantly, it does not significantly inhibit BRD4 at concentrations effective for BAZ2A/B inhibition.[7]

Q5: What is the solubility and stability of BAZ2-ICR?

A5: **BAZ2-ICR** has high solubility, with a measured solubility of 25 mM in D2O.[1][4][10] It is also highly stable in mouse microsomes.[1][4] Stock solutions can be prepared in DMSO or ethanol. For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Quantitative Data Summary

For a quick reference, the key quantitative parameters of **BAZ2-ICR** are summarized in the tables below.

Table 1: Potency and Affinity of BAZ2-ICR

Target	IC50	Kd
BAZ2A	130 nM[1][6][10][11]	109 nM[1][6][10][11]
BAZ2B	180 nM[1][6][10][11]	170 nM[1][6][10][11]

Table 2: Recommended Concentrations and Selectivity



Parameter	Value
Recommended Cellular Concentration	500 nM - 1 μM[2]
Selectivity over CECR2	10-15 fold[1][2][3]
Selectivity over other bromodomains	>100 fold[1][2][6]

Key Experimental Protocols

Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is designed to confirm the cellular activity of **BAZ2-ICR** by measuring its ability to displace BAZ2A from chromatin.

Materials:

- Human osteosarcoma cells (U2OS)
- · GFP-tagged BAZ2A full-length protein expression vector
- Transfection reagent
- BAZ2-ICR
- Confocal microscope with FRAP capabilities
- Cell culture medium and supplements

Methodology:

- Cell Seeding: Seed U2OS cells on glass-bottom dishes suitable for microscopy.
- Transfection: Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
- Compound Treatment: Treat the transfected cells with 1 μM BAZ2-ICR or vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours).







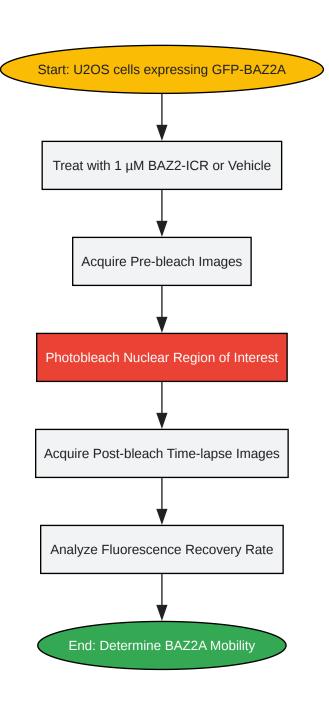
- Image Acquisition Setup: Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
- Pre-bleach Imaging: Acquire a few images of a selected cell nucleus expressing GFP-BAZ2A to establish a baseline fluorescence intensity.
- Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.
- Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
- Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize
 the data to the pre-bleach intensity and correct for any photobleaching during image
 acquisition. Fit the recovery curve to a suitable model to determine the mobile fraction and
 the half-time of recovery (t1/2). A faster recovery time in BAZ2-ICR-treated cells compared to
 control indicates displacement of GFP-BAZ2A from chromatin.[1][6][7]

Visualizing Key Processes

To further aid in understanding the experimental and biological context of **BAZ2-ICR**, the following diagrams are provided.







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